molecular formula C9H5BrF4O2 B13442873 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Katalognummer: B13442873
Molekulargewicht: 301.03 g/mol
InChI-Schlüssel: XZOFIQKBXXPGNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of the corresponding acetophenone derivative. One common method is as follows:

    Starting Material: The synthesis begins with 4-fluoro-3-(trifluoromethoxy)acetophenone.

    Bromination: The acetophenone derivative is dissolved in an anhydrous solvent such as ether. Bromine is then added gradually to the solution in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred and cooled to maintain a controlled temperature.

    Isolation: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.

Analyse Chemischer Reaktionen

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H5BrF4O2

Molekulargewicht

301.03 g/mol

IUPAC-Name

2-bromo-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-6(11)8(3-5)16-9(12,13)14/h1-3H,4H2

InChI-Schlüssel

XZOFIQKBXXPGNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CBr)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.